molecular formula C17H13Li B14627523 lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene CAS No. 58813-26-6

lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene

Cat. No.: B14627523
CAS No.: 58813-26-6
M. Wt: 224.3 g/mol
InChI Key: LZFDZIBLIAPZSP-UHFFFAOYSA-N
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Description

Lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene is an organolithium compound that features a cyclopentadienyl ring substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene typically involves the deprotonation of the corresponding cyclopentadiene derivative using a strong base such as butyl lithium . The reaction is carried out under inert conditions to prevent unwanted side reactions. The cyclopentadiene derivative is first prepared through a series of steps involving the formation of phenyl-substituted cyclopentadiene, which is then treated with butyl lithium to form the desired organolithium compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogens for substitution reactions and oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various substituted derivatives of the original compound .

Mechanism of Action

The mechanism by which lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene exerts its effects involves the interaction of the lithium ion with the cyclopentadienyl ring. This interaction stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include the activation of the cyclopentadienyl ring and the facilitation of electron transfer processes .

Properties

CAS No.

58813-26-6

Molecular Formula

C17H13Li

Molecular Weight

224.3 g/mol

IUPAC Name

lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene

InChI

InChI=1S/C17H13.Li/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h1-13H;/q-1;+1

InChI Key

LZFDZIBLIAPZSP-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)[C-]2C=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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